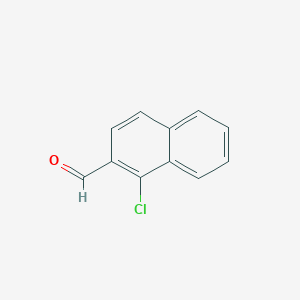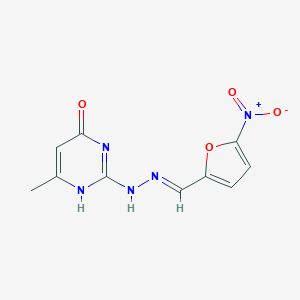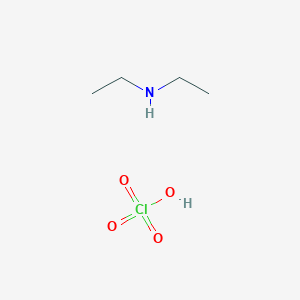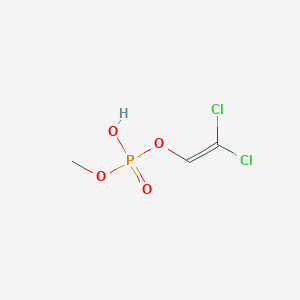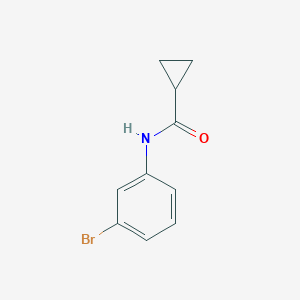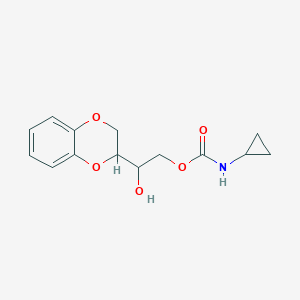
Copper Monohydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper Monohydride is an inorganic compound with the chemical formula CuH . It is a red solid, rarely isolated as a pure composition, that decomposes to the elements . Copper Monohydride is mainly produced as a reducing agent in organic synthesis and as a precursor to various catalysts .
Synthesis Analysis
The synthesis of Copper Monohydride involves the interaction of metal and hydrogen. Metal hydrides are formed by dissociative chemisorption of hydrogen on metals at definite temperature and pressure . A series of tricopper hydride complexes (Cu3Hx with x = 1, 2, 3) have been prepared and studied .Molecular Structure Analysis
The molecular structure of Copper Monohydride is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Copper Monohydride’s chemical reactions are complex. Copper is commonly used in contraceptive intrauterine devices (IUD) due to its unique properties . The exact mechanism of microbial death from copper is controversial and the significance and relative contribution of each proposed mechanism are unclear .Physical And Chemical Properties Analysis
Copper has excellent electrical conductivity, high thermal conductivity, and good corrosion resistance . It is also ductile and has an interesting reddish-brown color . Copper has the electronic configuration: 2, 8, 18, 1 .Wissenschaftliche Forschungsanwendungen
Luminescent Nanoclusters
Copper Monohydride has been used in the synthesis of ultra-small luminescent nanoclusters . These nanoclusters exhibit bright yellow emission, which is a mixture of phosphorescence and fluorescence . The luminescence of CuH mainly originates from the metal-to-ligand charge transfer and cluster-centered triplet excited states .
Cluster Chemistry
Anionic Dicopper(I) Monohydride Complexes have been synthesized that display reactivity akin to that of copper hydride clusters . This distinct reactivity is ascribed to the robust dinuclear core that is bound tightly within the dinucleating ligand scaffold .
Copper Alloy Strengthening
While not directly an application of Copper Monohydride, the strengthening methods of copper alloys are closely related to the properties of copper and its compounds . High-strength and high-conductivity copper alloys have found applications in various fields .
Ni-MH Rechargeable Battery
Metal hydrides, including Copper Monohydride, have been researched for their potential applications in Ni-MH rechargeable batteries . They are seen as a good replacement for conventional Ni-Cd batteries .
Hydrogen Storage
Another potential application of metal hydrides, including Copper Monohydride, is in hydrogen storage . However, this application is still challenging due to some technical issues .
Wirkmechanismus
Target of Action
Copper Monohydride primarily targets copper-binding proteins such as Antioxidant 1 (ATOX1) . ATOX1 plays an indispensable role in maintaining cellular copper homeostasis, antioxidative stress, and transcriptional regulation . It’s also involved in the regulation of cell migration, proliferation, autophagy, DNA damage repair (DDR), and death, as well as in organism development and reproduction .
Mode of Action
Copper Monohydride interacts with its targets through a multifaceted process . The main mechanism of bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .
Biochemical Pathways
Copper Monohydride affects several biochemical pathways. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as ATOX1, Cox17, and CCS . Copper metabolism must be tightly controlled to achieve homeostasis and avoid disorders .
Pharmacokinetics
It’s known that copper is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport .
Result of Action
Copper Monohydride is a red solid, rarely isolated as a pure composition, that decomposes to the elements . It is mainly produced as a reducing agent in organic synthesis and as a precursor to various catalysts . Its stoichiometric and catalytic reactivity is akin to that of copper hydride clusters .
Action Environment
The action of Copper Monohydride can be influenced by environmental factors. For instance, the preparation of single-atom catalysts always requires harsh conditions such as high-temperature pyrolysis or strong acid etching . A simple and effective plasma-activated strategy has been employed to synthesize a MOF-based single-atom copper catalyst .
Safety and Hazards
Zukünftige Richtungen
High entropy alloys (HEAs) with body-centred cubic (BCC) single phase structures have attracted wide attention in many fields including hydrogen storage . Almost all hydrogen storage alloys with high hydrogen capacity face the challenge of difficult hydrogen desorption, so reducing the temperature of hydrogen desorption and improving the cyclic performance of the alloy will be the main future development direction for the hydrogen storage performance of BCC-structured HEAs .
Eigenschaften
IUPAC Name |
copper monohydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLDSOAQUJVBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CuH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13517-00-5 |
Source


|
| Record name | Copper hydride (CuH) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13517-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



